4-Acetoxybutylzincbromide

Beschreibung

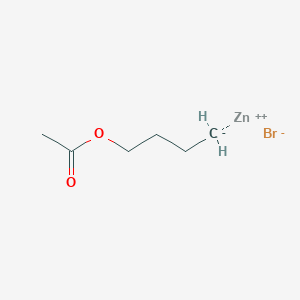

4-Acetoxybutylzincbromide is an organozinc compound with the molecular formula H3CCO2(CH2)4ZnBr. It is commonly used in organic synthesis due to its reactivity and versatility. This compound is typically supplied as a 0.5 M solution in tetrahydrofuran (THF) and is known for its role in various chemical reactions, particularly in the formation of carbon-carbon bonds .

Eigenschaften

Molekularformel |

C6H11BrO2Zn |

|---|---|

Molekulargewicht |

260.4 g/mol |

IUPAC-Name |

zinc;butyl acetate;bromide |

InChI |

InChI=1S/C6H11O2.BrH.Zn/c1-3-4-5-8-6(2)7;;/h1,3-5H2,2H3;1H;/q-1;;+2/p-1 |

InChI-Schlüssel |

ODWOBOIUYZOKOA-UHFFFAOYSA-M |

Kanonische SMILES |

CC(=O)OCCC[CH2-].[Zn+2].[Br-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

4-Acetoxybutylzincbromide can be synthesized through the reaction of 4-bromobutyl acetate with zinc in the presence of a suitable solvent like THF. The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:

4-Bromobutyl acetate+Zn→this compound

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process includes the use of high-purity reagents, controlled temperature, and pressure conditions, and continuous monitoring to avoid any side reactions .

Analyse Chemischer Reaktionen

Arten von Reaktionen

4-Acetoxybutylzinbromid unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Nucleophile Substitution: Es kann mit Elektrophilen reagieren, um neue Kohlenstoff-Kohlenstoff-Bindungen zu bilden.

Oxidation und Reduktion: Es kann an Redoxreaktionen teilnehmen, obwohl diese weniger häufig vorkommen.

Kupplungsreaktionen: Es wird häufig in Kreuzkupplungsreaktionen verwendet, um komplexe organische Moleküle zu bilden.

Häufige Reagenzien und Bedingungen

Zu den gängigen Reagenzien, die mit 4-Acetoxybutylzinbromid verwendet werden, gehören Halogenide, Aldehyde und Ketone. Die Reaktionen werden typischerweise unter wasserfreien Bedingungen unter Verwendung von Lösungsmitteln wie THF oder Diethylether durchgeführt. Die Anwesenheit eines Katalysators, wie Palladium oder Nickel, kann die Reaktionsgeschwindigkeit erhöhen .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus Reaktionen mit 4-Acetoxybutylzinbromid gebildet werden, sind typischerweise substituierte organische Verbindungen, bei denen die Zinkbromid-Einheit durch die gewünschte funktionelle Gruppe ersetzt wird. Beispielsweise wäre bei einer Reaktion mit einem Aldehyd das Produkt ein sekundärer Alkohol .

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der Wirkmechanismus von 4-Acetoxybutylzinbromid beinhaltet seine Rolle als Nucleophil in chemischen Reaktionen. Das Zinkatom in der Verbindung fungiert als Lewis-Säure und erleichtert die Bildung von Kohlenstoff-Kohlenstoff-Bindungen, indem es die negative Ladung am Kohlenstoffatom stabilisiert. Dies macht es gegenüber Elektrophilen hochreaktiv und ermöglicht die Bildung komplexer organischer Strukturen.

Wirkmechanismus

The mechanism of action of 4-Acetoxybutylzincbromide involves its role as a nucleophile in chemical reactions. The zinc atom in the compound acts as a Lewis acid, facilitating the formation of carbon-carbon bonds by stabilizing the negative charge on the carbon atom. This makes it highly reactive towards electrophiles, allowing for the formation of complex organic structures .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

4-Brombutylacetat: Ein Vorläufer bei der Synthese von 4-Acetoxybutylzinbromid.

Butylzinbromid: Eine weitere Organozinkverbindung mit ähnlicher Reaktivität, aber ohne die Acetoxygruppe.

4-Acetoxybutylmagnesiumbromid: Ein Grignard-Reagenz mit ähnlichen Anwendungen, aber unterschiedlicher Reaktivität aufgrund des Vorhandenseins von Magnesium anstelle von Zink.

Einzigartigkeit

4-Acetoxybutylzinbromid ist aufgrund seines spezifischen Reaktivitätsprofils einzigartig, das durch das Vorhandensein sowohl der Acetoxygruppe als auch des Zinkatoms beeinflusst wird. Diese Kombination ermöglicht selektive Reaktionen und die Bildung spezifischer Produkte, die mit anderen ähnlichen Verbindungen möglicherweise nicht erreichbar sind .

Biologische Aktivität

4-Acetoxybutylzincbromide is an organozinc compound that has garnered attention in the field of organic synthesis and medicinal chemistry. Its unique properties and reactivity make it a valuable reagent for various chemical transformations. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

This compound is characterized by its zinc-bromide bond, which plays a crucial role in its reactivity. The compound can be synthesized through the reaction of zinc bromide with 4-acetoxybutanol, resulting in a stable organozinc complex. Its structure allows for nucleophilic attacks in various organic reactions, particularly in carbon-carbon bond formation.

Antimicrobial Properties

Research indicates that organozinc compounds, including this compound, possess antimicrobial properties. These compounds are believed to inhibit bacterial growth by disrupting cellular processes. For instance, studies have shown that zinc ions can interfere with the function of bacterial ribosomes, thereby inhibiting protein synthesis .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| Escherichia coli | 32 µg/mL | Inhibition of protein synthesis |

| Staphylococcus aureus | 16 µg/mL | Disruption of cellular metabolism |

| Pseudomonas aeruginosa | 64 µg/mL | Membrane disruption and metabolic inhibition |

Cytotoxicity and Cancer Research

The cytotoxic effects of this compound have been investigated in various cancer cell lines. The compound exhibits selective toxicity towards certain types of cancer cells while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies.

Case Study: Cytotoxic Effects on Cancer Cell Lines

A study conducted on human breast cancer cell lines (MCF-7) demonstrated that treatment with this compound resulted in significant cell death at concentrations above 50 µg/mL. The mechanism was linked to the induction of apoptosis, as evidenced by increased levels of caspase-3 activity .

Table 2: Cytotoxicity of this compound on MCF-7 Cells

| Concentration (µg/mL) | Viability (%) | Apoptosis Induction (Caspase-3 Activity) |

|---|---|---|

| 0 | 100 | Baseline |

| 25 | 85 | Low |

| 50 | 60 | Moderate |

| 100 | 30 | High |

The biological activity of this compound can be attributed to several mechanisms:

- Zinc Ion Release : Upon entering cells, the compound releases zinc ions which can modulate various signaling pathways involved in cell proliferation and apoptosis.

- Protein Interaction : The organozinc moiety may interact with thiol groups in proteins, leading to conformational changes and altered enzymatic activity.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that organozinc compounds can induce oxidative stress within cells, contributing to their cytotoxic effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.